3-氟-2-甲氧基-4-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

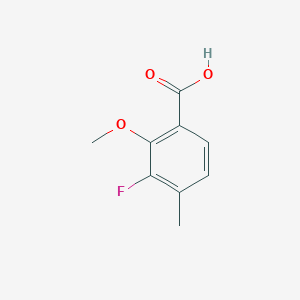

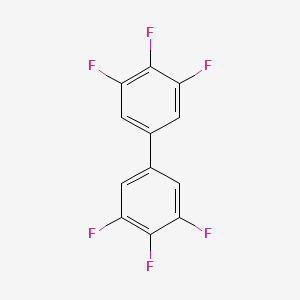

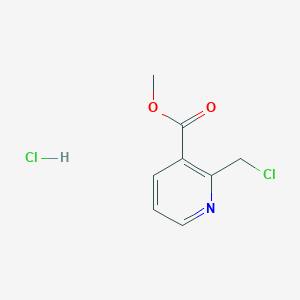

3-Fluoro-2-methoxy-4-methylbenzoic acid is a fluorinated benzoic acid building block . It is an aryl fluorinated building block . It is used as an intermediate in the preparation of APIs .

Synthesis Analysis

The fluoride substituent in 3-Fluoro-2-methoxy-4-methylbenzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-methoxy-4-methylbenzoic acid is C8H7FO3 . The molecular weight is 170.14 g/mol .Chemical Reactions Analysis

As mentioned in the synthesis analysis, 3-Fluoro-2-methoxy-4-methylbenzoic acid can undergo various reactions, including Fischer esterification, transformation into benzoyl chloride using thionyl chloride, and modification into hydrazide .Physical And Chemical Properties Analysis

3-Fluoro-2-methoxy-4-methylbenzoic acid is a solid . Its melting point is between 211 °C and 213 °C .Relevant Papers Several papers have been retrieved that mention 3-Fluoro-2-methoxy-4-methylbenzoic acid. These include studies on dibenzylamines as inhibitors of Venezuelan Euinine encephalitis virus , synthesis, characterization, and pharmacological screening of new 1,3,4-oxadiazole derivatives possessing 3-fluoro-4-methoxyphenyl moiety , and synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease .

科学研究应用

合成和化学性质

3-氟-2-甲氧基-4-甲基苯甲酸虽然没有直接提及,但由于其与氟代苯甲酸衍生物的结构相似性,很可能参与探索各种化合物合成的研究。这些化合物是除草剂、杀虫剂和其他有机材料中间体的开发中不可或缺的。例如,除草剂中间体和 1,3,4-恶二唑衍生物的合成突出了氟代芳香族化合物在开发具有潜在农业应用的产品中的作用。对氟代化合物(例如与 3-氟-2-甲氧基-4-甲基苯甲酸结构相关的化合物)的关注突出了它们在创造具有增强性能的分子(包括增加的稳定性和对病虫害的活性)中的重要性 (周宇,2002; T. Mohan 等,2004)。

生物降解和环境研究

对氟代芳香族化合物(如 3-氟苯甲酸)生物降解的研究提供了对影响类似分子的环境过程的见解。微生物(如鞘氨醇单胞菌)降解途径的研究突出了氟代化合物的环境归宿,提出了包括 3-氟-2-甲氧基-4-甲基苯甲酸在内的相关结构的潜在生物修复策略。了解氟代化合物的生物降解对于评估其环境影响和制定减轻污染的方法至关重要 (F. Boersma 等,2004)。

材料科学和液晶研究

氟代液晶的研究(其与 3-氟-2-甲氧基-4-甲基苯甲酸具有相同的功能基团)揭示了此类分子的材料科学应用。对氟代液晶的光响应行为及其在紫外-可见区域的光谱偏移的分析为设计先进材料提供了有价值的数据。这些材料可以提供增强的稳定性和光学特性,适用于各种应用,包括显示器和传感器 (P. L. Praveen & D. Ojha,2012)。

抗肿瘤和造影剂的开发

与 3-氟-2-甲氧基-4-甲基苯甲酸在结构上相关的氟代 2-芳基苯并噻唑表明氟代化合物在开发抗肿瘤药物和造影剂中的潜力。为正电子发射断层扫描 (PET) 成像制备碳 11 标记的氟代 2-芳基苯并噻唑展示了有机合成和生物医学研究的交叉点。此类研究强调了氟代芳香族化合物在为癌症诊断和治疗创建新型探针中的重要性 (王敏等,2006)。

作用机制

Target of Action

3-Fluoro-2-methoxy-4-methylbenzoic acid is a fluorinated benzoic acid derivative that is primarily used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) for the treatment of Alzheimer’s disease

Mode of Action

The fluoride substituent in 3-Fluoro-2-methoxy-4-methylbenzoic acid enables nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety for the treatment of Alzheimer’s disease .

Biochemical Pathways

Given its use in the synthesis of apis for alzheimer’s disease, it is likely that it impacts the biochemical pathways related to the pathogenesis of this disease .

Result of Action

The molecular and cellular effects of 3-Fluoro-2-methoxy-4-methylbenzoic acid’s action are likely to be related to its role as an intermediate in the synthesis of APIs for Alzheimer’s disease . The specific effects would depend on the final drug formulation and its interaction with the target biochemical pathways.

生化分析

Biochemical Properties

The fluoride substituent in 3-Fluoro-2-methoxy-4-methylbenzoic acid enables nucleophilic aromatic substitution . This property allows it to interact with various enzymes and proteins in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Molecular Mechanism

At the molecular level, 3-Fluoro-2-methoxy-4-methylbenzoic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the molecular targets of 3-Fluoro-2-methoxy-4-methylbenzoic acid and the biochemical pathways in which it is involved.

属性

IUPAC Name |

3-fluoro-2-methoxy-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIPXQHISUUFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)